

Comprehensive Characterization and Methodological Guide to 5-Ethyl-1H-pyrazole-3,4-diamine

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Compound of Interest

Compound Name:	5-Ethyl-1H-pyrazole-3,4-diamine
CAS No.:	199340-98-2
Cat. No.:	B190187

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Executive Summary & Physicochemical Profiling

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter scaffolds that serve as critical linchpins in both drug discovery and materials science. **5-Ethyl-1H-pyrazole-3,4-diamine** (CAS: 199340-98-2) is one such highly versatile intermediate. Characterized by its electron-rich pyrazole core and vicinal diamine functional groups, this molecule is a privileged building block for synthesizing purine isosteres (e.g., pyrazolo[3,4-d]pyrimidines) and advanced oxidative dyes.

Understanding the physicochemical baseline of this molecule is the first step toward successful downstream application. The presence of the ethyl group at the C5 position provides a critical lipophilic anchor, which enhances membrane permeability when incorporated into kinase inhibitors, while the 3,4-diamine motif offers a highly reactive nucleophilic landscape.

Table 1: Quantitative Physicochemical Baseline

Property	Value	Diagnostic Significance
Chemical Name	5-Ethyl-1H-pyrazole-3,4-diamine	Core scaffold nomenclature.
CAS Registry Number	199340-98-2	Essential for regulatory and procurement tracking.
Molecular Formula	C ₅ H ₁₀ N ₄	Dictates mass spectrometric targeting.
Molecular Weight	126.16 g/mol	Used for stoichiometric calculations.
SMILES String	<chem>CCC1=NNC(N)=C1N</chem>	Computational modeling and cheminformatics.

Synthetic Methodology & Mechanistic Causality

Synthesizing vicinal diaminopyrazoles requires strict control over reaction conditions to prevent oxidative degradation or poly-nitration. The following protocol details the de novo synthesis from a monoamine precursor, engineered as a self-validating system to ensure high fidelity.

Step-by-Step Methodology: Synthesis of 5-Ethyl-1H-pyrazole-3,4-diamine

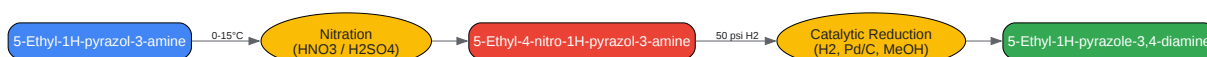
Phase 1: Regioselective Nitration

- Reagent Preparation: Dissolve 5-ethyl-1H-pyrazol-3-amine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) under an inert argon atmosphere.
- Temperature Control: Chill the reaction vessel strictly to 0°C using an ice-salt bath.
 - Causality: Pyrazole rings are highly electron-rich. Uncontrolled nitration leads to oxidative ring cleavage. Maintaining 0°C ensures strict regioselectivity at the C4 position.
- Addition: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise over 30 minutes.

- Self-Validation Check: Monitor via TLC (Dichloromethane:Methanol 9:1). The stop condition is the complete disappearance of the starting material spot. This prevents unreacted precursor from contaminating the final reduction step.
- Workup: Pour the mixture over crushed ice, neutralize carefully with aqueous ammonia to pH 7, and filter the precipitated 5-ethyl-4-nitro-1H-pyrazol-3-amine.

Phase 2: Catalytic Hydrogenation

- Setup: Suspend the nitro intermediate in anhydrous methanol. Add 10 wt% Palladium on Carbon (Pd/C) catalyst (0.1 eq).
- Atmosphere Exchange: Purge the reaction vessel with nitrogen three times, followed by hydrogen gas.
 - Causality: Vicinal diamines are acutely sensitive to atmospheric oxygen, rapidly oxidizing to diimines. Strict inert handling is non-negotiable.
- Reduction: Pressurize with H₂ (50 psi) and stir at ambient temperature for 12-18 hours.
 - Causality: The C4 nitro group is sterically hindered by the adjacent ethyl and amino groups. Elevated pressure ensures complete reduction without requiring heat, which could trigger side reactions .
- Self-Validation Check: Analyze an aliquot via LC-MS. The reaction is validated as complete when the m/z 157 peak (nitro) is entirely replaced by the m/z 127 peak (diamine).
- Isolation: Filter the catalyst through a Celite pad strictly under argon. Concentrate the filtrate in vacuo to yield the target diamine.



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Fig 1: De novo synthetic workflow for **5-Ethyl-1H-pyrazole-3,4-diamine** from monoamine precursor.

Analytical Characterization & Validation

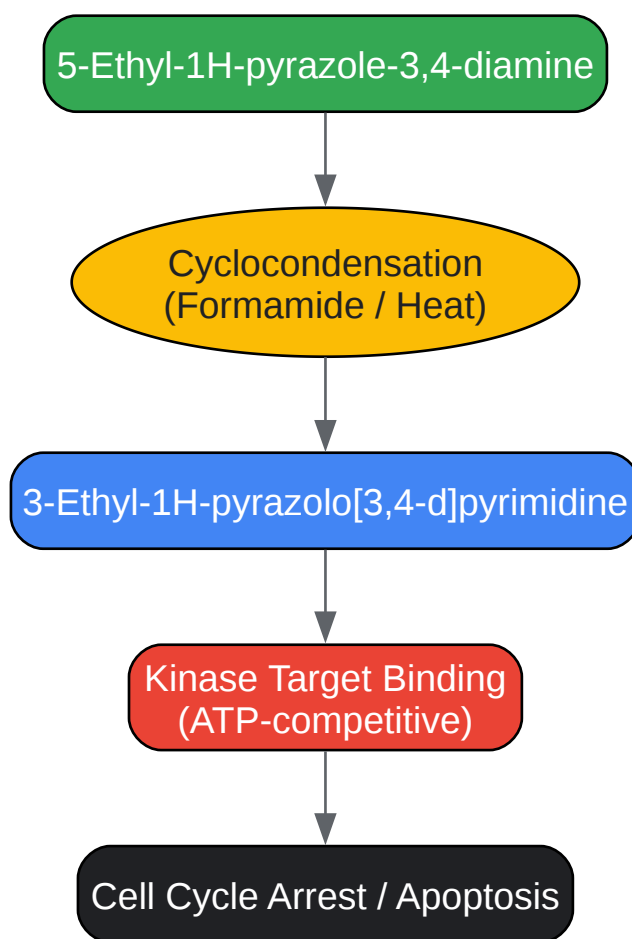
To guarantee the structural integrity of the synthesized batch, a multi-modal analytical approach is required. The tautomeric nature of the pyrazole ring often complicates NMR interpretation; therefore, utilizing a strongly hydrogen-bonding solvent like DMSO-d₆ is critical to slow down proton exchange and resolve the distinct amine signals.

Table 2: Expected Spectroscopic Validation Data

Analytical Method	Target Signal / Feature	Diagnostic Significance
¹ H NMR (DMSO-d ₆)	Triplet (~1.1 ppm, 3H), Quartet (~2.5 ppm, 2H)	Confirms the presence and integrity of the C5-ethyl group.
¹ H NMR (DMSO-d ₆)	Broad singlets (~3.8 ppm & ~4.8 ppm, 2H each)	Confirms two distinct primary amine groups (C3, C4).
ESI-LC/MS	m/z 127.1 [M+H] ⁺	Validates the molecular mass and absence of nitro precursors.
FT-IR	3400 - 3100 cm ⁻¹ (Multiple sharp bands)	Confirms N-H stretching of primary amines and the pyrazole ring.

Downstream Applications in Drug Development

In my experience optimizing heterocyclic scaffolds for high-throughput screening, the 3,4-diaminopyrazole core is unparalleled for generating pyrazolo[3,4-d]pyrimidines. These fused bicyclic systems act as purine isosteres, perfectly mimicking the adenine ring of ATP. By cyclocondensing **5-ethyl-1H-pyrazole-3,4-diamine** with formamide or orthoesters, we generate a scaffold that fits deeply into the ATP-binding pocket of hyperactive kinases .



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Fig 2: Downstream application of the diamine scaffold in pyrazolo-pyrimidine kinase inhibitors.

Handling, Stability, and Storage: A Field-Proven Insight

Field-Proven Insight: The vicinal diamine motif is acutely prone to oxidative degradation, forming intensely colored, intractable quinonoid species upon prolonged exposure to air.

- Storage: Always store the lyophilized powder under an argon atmosphere at -20°C.
- Handling: Degas all solvents (via freeze-pump-thaw or sparging) prior to utilizing this compound in transition-metal-catalyzed cross-couplings or cyclization reactions. Failure to do so will result in massive yield losses due to the formation of azoxy dimers.

References

- [\[\[1\]](#) Title: Oxidation hair dye compositions containing 3,4,5-triaminopyrazole... (US5766576A). Source: Google Patents. URL: <https://patents.google.com/patent/US5766576A/en>()

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Sources

- [1. US5766576A - Oxidation hair dye compositions containing 3,4,5-triaminopyrazole derivatives and 3,4,5-triaminopyrazole derivatives - Google Patents \[patents.google.com\]](#)
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